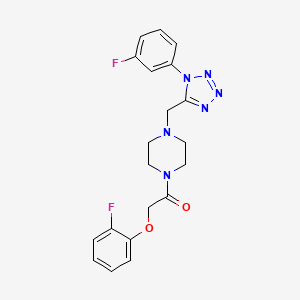

2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves several key steps:

Formation of 3-fluorophenyl tetrazole: : The tetrazole group is typically introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

Alkylation of piperazine: : The piperazine ring is functionalized by attaching the 3-fluorophenyl tetrazole unit through an alkylation reaction.

Coupling with 2-fluorophenoxy ethyl halide: : Finally, the functionalized piperazine is coupled with 2-fluorophenoxy ethyl halide to form the target compound under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors, greener solvents, and process intensification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: : The compound can undergo oxidative transformations, potentially forming quinone derivatives or N-oxides.

Reduction: : Reduction reactions might target the nitrogen heterocycles, such as the tetrazole group.

Substitution: : The aromatic fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Common reducing agents include lithium aluminium hydride or hydrogen gas over a palladium catalyst.

Substitution: : Reagents like sodium amide or sodium ethoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used but may include various substituted derivatives and modified heterocycles.

科学的研究の応用

Chemistry

Organic Synthesis: : As a versatile intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: : Potential use as a lead compound for designing new pharmaceuticals.

Biology

Biochemical Probes: : Can be used to study biological processes and interactions at the molecular level.

Enzyme Inhibition Studies: : May act as a potential inhibitor for various enzymes, aiding in biochemical research.

Medicine

Drug Development: : Research into its efficacy as a therapeutic agent for treating certain diseases or conditions.

Pharmacokinetics: : Studying the absorption, distribution, metabolism, and excretion of the compound.

Industry

Material Science:

Chemical Manufacturing: : As a precursor or intermediate in the production of other valuable chemicals.

作用機序

The mechanism of action for 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. Given its structure, it can interact with:

Receptor Binding: : Potential to bind to biological receptors, modulating their activity.

Enzyme Interaction: : Inhibition or activation of enzymes, influencing biochemical pathways.

類似化合物との比較

When compared to similar compounds, such as other piperazine or tetrazole derivatives, 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone stands out due to:

Unique Fluorination: : Presence of fluorine atoms enhances its chemical stability and bioavailability.

Dual Functionalization: : Combination of tetrazole and piperazine moieties provides diverse reactivity and potential biological activity.

List of Similar Compounds

1-(3,4-Difluorophenyl)piperazine

1-(4-(2-Fluorophenyl)piperazin-1-yl)ethanone

3-(1H-Tetrazol-5-yl)phenol

生物活性

The compound 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone , with the CAS number 921142-78-1 , is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H13F2N5O2 with a molecular weight of 345.30 g/mol . The structure includes a fluorophenoxy group and a piperazine moiety, which are often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H13F2N5O2 |

| Molecular Weight | 345.30 g/mol |

| CAS Number | 921142-78-1 |

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the context of its interaction with various receptors and enzymes.

The compound is believed to act primarily as an inhibitor targeting specific pathways involved in cellular signaling. Its interaction with equilibrative nucleoside transporters (ENTs) has been noted, with potential implications for cancer treatment and other diseases involving nucleotide metabolism .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Inhibition of Nucleoside Transporters : The compound has shown promising results in inhibiting ENT2, which is crucial for regulating adenosine levels in the body. This inhibition can potentially enhance the efficacy of chemotherapeutic agents by altering the tumor microenvironment .

- Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound may possess anti-cancer properties, particularly against certain types of tumors that are sensitive to nucleoside analogs .

- Neuropharmacological Effects : The piperazine component is often linked to central nervous system activity, indicating potential uses in treating neurological disorders .

Case Studies

A few notable case studies have highlighted the biological activity of related compounds:

- Study on ENTs : A study evaluated a series of analogues related to this compound, demonstrating their effectiveness in inhibiting ENT activity in vitro, suggesting a pathway for developing new cancer therapies .

- Antioxidant Properties : Research into related piperazine derivatives indicated significant antioxidant activity, which could contribute to protective effects against oxidative stress-related diseases .

特性

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N6O2/c21-15-4-3-5-16(12-15)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)14-30-18-7-2-1-6-17(18)22/h1-7,12H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHGDMCOIMOLDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)COC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。